molecular formula C25H30F3N3O B12764543 Lomitapide metabolite M4 CAS No. 182431-14-7

Lomitapide metabolite M4

Cat. No.: B12764543
CAS No.: 182431-14-7
M. Wt: 445.5 g/mol
InChI Key: YYQWFNNGDBFAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lomitapide metabolite M4 is a derivative of lomitapide, a microsomal triglyceride transfer protein inhibitor used primarily for the treatment of homozygous familial hypercholesterolemia. This metabolite is formed during the metabolic process of lomitapide in the body and plays a role in the overall pharmacokinetics and pharmacodynamics of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lomitapide involves multiple steps, including the formation of its metabolites it is known that lomitapide undergoes significant hepatic metabolism via cytochrome P-450 isoenzyme 3A4 to form its major metabolites, including M4 .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Lomitapide metabolite M4 undergoes several types of chemical reactions, including:

    Oxidation: Catalyzed by cytochrome P-450 enzymes.

    Reduction: Involves the gain of electrons or hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as cytochrome P-450 enzymes.

    Reducing agents: Such as hydrogen gas or metal hydrides.

    Solvents: Organic solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of lomitapide, with M4 being one of the primary metabolites .

Scientific Research Applications

Lomitapide metabolite M4 has several scientific research applications, including:

Mechanism of Action

Lomitapide metabolite M4 exerts its effects by inhibiting the microsomal triglyceride transfer protein within the lumen of the endoplasmic reticulum. This inhibition prevents the formation of apolipoprotein B, leading to a reduction in the formation of very low-density lipoprotein and chylomicrons. Consequently, this results in a decrease in low-density lipoprotein cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lomitapide metabolite M4 is unique due to its specific role in the metabolic pathway of lomitapide and its distinct chemical properties. Unlike M1 and M3, M4 may have different pharmacokinetic and pharmacodynamic profiles, contributing to the overall efficacy and safety of lomitapide .

Biological Activity

Lomitapide, originally developed as a treatment for homozygous familial hypercholesterolemia (HoFH), has been identified as having significant biological activity beyond its lipid-lowering effects. This article focuses on the metabolite M4 of lomitapide, exploring its biological activity, mechanisms of action, and implications for therapeutic use.

Overview of Lomitapide and Its Metabolites

Lomitapide is an oral inhibitor of microsomal triglyceride transfer protein (MTP), which plays a crucial role in the assembly and secretion of apolipoprotein B-containing lipoproteins. Upon administration, lomitapide is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4, producing several metabolites, including M1, M3, and M4. While M1 and M3 have been shown to lack significant MTP inhibitory activity, the biological activity of M4 remains less understood.

Recent studies have indicated that lomitapide and its metabolites may influence various biological pathways:

  • Inhibition of mTORC1 : Research has shown that lomitapide can inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism. This inhibition leads to increased autophagy and cancer cell death in vitro, particularly in colorectal cancer models .
  • Impact on Lipid Metabolism : As an MTP inhibitor, lomitapide reduces the secretion of very low-density lipoproteins (VLDL) and chylomicrons, leading to significant decreases in plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) . The metabolite M4's specific contributions to these effects require further investigation.

Case Studies

  • Clinical Efficacy in HoFH : In clinical trials, lomitapide has demonstrated a dose-dependent reduction in LDL-C levels by 25-51% among patients with HoFH. Notably, 74% of patients achieved LDL-C levels below 100 mg/dL at least once during treatment . The role of metabolite M4 in enhancing these effects remains to be elucidated.
  • Cancer Treatment Potential : The potential repurposing of lomitapide as an anticancer agent has garnered attention due to its ability to induce autophagy and inhibit tumor growth in preclinical models. Combination therapies with immune checkpoint inhibitors have shown promising results . Future studies should explore whether metabolite M4 contributes to these anticancer effects.

Comparative Analysis of Lomitapide and Its Metabolites

Compound Mechanism Biological Activity Clinical Relevance
LomitapideMTP InhibitionReduces LDL-C by up to 51%Approved for HoFH treatment
Metabolite M1No significant activityNone reportedN/A
Metabolite M3No significant activityNone reportedN/A
Metabolite M4UnknownPotential mTORC1 inhibitionNeeds further research

Properties

IUPAC Name

9-[4-(4-aminopiperidin-1-yl)butyl]-N-(2,2,2-trifluoroethyl)fluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N3O/c26-25(27,28)17-30-23(32)24(13-5-6-14-31-15-11-18(29)12-16-31)21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-10,18H,5-6,11-17,29H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQWFNNGDBFAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCCCC2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182431-14-7
Record name 9-(4-(4-Amino-1-piperidinyl)butyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(4-(4-AMINO-1-PIPERIDINYL)BUTYL)-N-(2,2,2-TRIFLUOROETHYL)-9H-FLUORENE-9-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J4HS5NG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.